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Introduction and Scientific Rationale

Budiodarone (ATI-2042) represents a promising antiarrhythmic agent derived from the chemical analogue
of amiodarone but featuring significantly improved pharmacokinetic properties. Unlike amiodarone, which
has an exceptionally long half-life leading to potential systemic accumulation and toxicity concerns,
budiodarone exhibits a half-life of approximately 7 hours, making it particularly suitable for controlled
delivery systems [1]. The subcutaneous implant delivery approach for budiodarone addresses several
critical challenges in atrial fibrillation (AF) management: (1) it ensures consistent therapeutic drug levels
without the peak-trough fluctuations associated with oral administration; (2) it potentially reduces systemic
side effects through lower overall dosing; and (3) it eliminates patient compliance barriers in long-term

arrhythmia management [2].

The development of implantable drug delivery systems (IDDS) has evolved significantly since the first
subcutaneous hormone implants in the 1930s, with modern applications spanning contraception, cancer
therapy, and chronic disease management [2]. Recent advances in biodegradable polymer technology and
3D printing fabrication methods have enabled unprecedented precision in implant design, allowing
researchers to create systems with customized release kinetics tailored to specific therapeutic requirements

[3]. The budiodarone implant system leverages these technological innovations to potentially establish a
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new paradigm in cardiac rhythm disorder management — one that integrates continuous drug delivery with

real-time monitoring using FDA-approved wearable AF detection devices [4].

Implant Design and Specifications

Material Selection and Composition

The budiodarone subcutaneous implant utilizes a biodegradable polymer matrix to eliminate the need for
surgical extraction after drug depletion. Primary polymer candidates include poly(lactic acid) (PLA),
poly(lactic-co-glycolic acid) (PLGA), and poly(caprolactone) (PCL), selected for their established safety
profiles, tunable degradation kinetics, and compatibility with hot-melt processing techniques [3]. These
polymers undergo hydrolytic degradation into metabolic byproducts that can be safely eliminated from the
body, with degradation rates varying from several weeks to months depending on molecular weight,
crystallinity, and copolymer ratios [3] [2]. The implant system incorporates a rate-controlling membrane
composed of PCL blends (e.g., 50/50 PCL 6506/PCL 2054) to provide additional modulation of drug release

kinetics, with membrane thickness precisely controlled at 0.11 + 0.01 mm to ensure consistent performance

[3].

Design Configurations and Geometric Considerations

The implant design incorporates strategic release "windows" that can be customized to modulate drug
release rates. Based on established 3D printing methodologies for implantable devices, five primary
configurations have been developed for research applications, all maintaining overall dimensions of 2.5 X

40.0 mm but varying in window architecture [3]:

e Design A: Complete PVA implant (0.15 + 0.001 g) serving as rapid-release reference

e Design B: PLA implant with one large PVA window (1.0 x 38.0 mm, 0.13 + 0.007 g)

e Design C: PLA implant with eight small PVA windows (1.0 x 1.0 mm each, 0.13 £ 0.001 g)
e Design D: PLA implant with two small PVA windows (1.0 x 1.0 mm each, 0.14 + 0.005 g)
e Design E: PLA implant with one small PVA window (1.0 x 1.0 mm, 0.14 £ 0.003 g)

Table 1: Key Parameters of Budiodarone Subcutaneous Implant System
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Parameter Specification Rationale
Dimensions 2.5 x40.0 mm Optimized for subcutaneous implantation via minimal
incision
Polymer Matrix PLA/PLGA/PCL Biodegradable, biocompatible, tunable degradation rates
blends
Drug Loading 100-400 mg Adjustable based on therapeutic requirements (200-800
Capacity budiodarone mg daily dose equivalent)
Window Thickness 0.4 mm PVA Balanced mechanical integrity and release kinetics
Coating Thickness  0.11 + 0.01 mm PCL Rate-controlling membrane for prolonged release
blend
Expected Service 30-90 days Matches clinical monitoring intervals for AF burden
Life assessment

Manufacturing Protocols

Hot-Melt Extrusion and 3D Printing Fabrication

The manufacturing process for budiodarone implants utilizes fused deposition modeling (FDM) 3D
printing technology, which provides exceptional control over implant architecture and internal structure.

The protocol proceeds through the following optimized steps:

o Step 1: Filament Preparation PLA pellets are processed through a filament extruder (e.g., 3devo) at
an extrusion speed of 5 rpm with temperature profiling between 170-190°C across four heating zones.
The resulting filament is precisely calibrated to 1.75 mm or 2.85 mm diameter to ensure compatibility

with the 3D printing system [3].

e Step 2: Implant Design and Slicing Hollow implant structures are designed using computer-aided
design (CAD) software, incorporating the specific window configurations outlined in Section 2.2. The

design files are processed through slicing software (e.g., Cura) with the following parameters: print
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speed = 70 mm/s, print temperature = 205°C, build plate temperature = 85°C, and layer height = 0.2

mm [3].

e Step 3: Dual-Extrusion Printing Implants are fabricated using a dual-extrusion 3D printer (e.g.,
Ultimaker3) equipped with 0.4 mm nozzles for both PLA and PVA filaments. The structural
components are printed with PLA, while the release windows are simultaneously printed with water-

soluble PVA, which serves as a sacrificial template during the initial phase of implantation [3].

e Step 4: Drug Loading Budiodarone in powder form is directly packed into the hollow reservoir of
the printed implant architecture. For preclinical studies, methylene blue, ibuprofen sodium, and
ibuprofen acid have been employed as model compounds to validate release kinetics across different

physicochemical properties [3].

e Step 5: Coating Application A rate-controlling membrane is applied via dip-coating in a PCL solution
(50/50 blend of PCL 6506, MW = 50,000 Da and PCL 2054, MW = 550 Da) dissolved in
dichloromethane (5 g polymer in 10 mL solvent). The coated implants are air-dried, and coating

thickness is verified using digital calipers to ensure consistency at 0.11 + 0.01 mm [3].

Quality Control During Manufacturing

Each manufacturing batch undergoes in-process quality controls including dimensional verification through
optical microscopy, weight consistency checks, and visual inspection for structural defects. The implant
architecture is further validated using X-ray micro-computed tomography (pnCT) to confirm internal

geometry and reservoir integrity before drug loading [3].

Implant Characterization Methods

Physical and Structural Characterization

e Morphological Analysis: Surface topography and cross-sectional morphology of implants are
examined using scanning electron microscopy (SEM) at appropriate magnifications (typically 50-

1000x) to assess structural integrity, layer adhesion, and pore architecture [3].
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e Dimensional Verification: Implant dimensions are precisely measured using digital calipers with
+0.01 mm accuracy, while coating thickness is verified through optical coherence tomography

(OCT) which provides non-destructive cross-sectional imaging of the rate-controlling membrane [3].

e Mechanical Properties: Texture analysis is performed to evaluate compressive strength and
flexibility, ensuring the implant can withstand subcutaneous implantation and normal patient

movement without structural compromise [3].

Chemical Characterization

¢ Polymer Composition: Fourier-transform infrared spectroscopy (FTIR) confirms polymer identity and

absence of degradation during thermal processing steps.

¢ Drug-Polymer Compatibility: Differential scanning calorimetry (DSC) assesses potential interactions

between budiodarone and the polymer matrix that might affect stability or release kinetics.

e Degradation Profile: Accelerated stability studies in phosphate buffered saline (PBS) at pH 7.4 and

37°C monitor polymer degradation and potential budiodarone decomposition over time [3].

Drug Release Evaluation Protocols

In Vitro Release Methodology

The drug release profile of budiodarone implants is evaluated using two complementary in vitro models

that simulate subcutaneous conditions:

e Model 1: Agarose Gel Diffusion Implants are embedded in 1% agarose gel prepared in PBS (pH 7.4)
containing 0.05% sodium azide as antimicrobial agent. The gel system provides a semi-solid matrix

that mimics the resistance to drug diffusion encountered in subcutaneous tissue [3].

e Model 2: USP Apparatus 4 (Flow-Through Cell) Implants are placed in flow-through cells
maintained at 37°C with PBS (pH 7.4) as dissolution medium flowing at 5 mL/min. This system

provides sink conditions and more closely simulates in vivo convective transport [3].
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Samples are collected at predetermined intervals (1, 3, 6, 12, 24, 48, 72 hours, then daily up to 90 days) and

analyzed for budiodarone content using validated HPLC methods with UV detection at 240 nm.

Release Kinetics and Performance Criteria

The drug release kinetics are influenced by multiple factors including implant design, window
configuration, coating thickness, and drug properties. Based on preliminary studies with model compounds,

the following performance criteria have been established for the budiodarene implant system:

Table 2: In Vitro Release Performance Specifications for Budiodarone Implants

Time Point Target Release Percentage Acceptance Range Influencing Factors

24 hours 15-25% 10-30% Window size, coating thickness

7 days 45-65% 40-70% Polymer composition, drug loading
30 days 75-95% 70-100% Matrix degradation, surface area
60 days >95% >90% Complete polymer erosion

The release kinetics should follow a triphasic profile: (1) initial burst release from surface-associated drug;
(2) sustained linear release controlled by diffusion through polymer matrix; and (3) final accelerated release
during polymer degradation phase. Mathematical modeling using Higuchi, Korsmeyer-Peppas, and zero-

order equations provides quantitative analysis of release mechanisms [3].

Experimental Workflow and System Visualization

Overall Experimental Workflow

The following Graphviz diagram illustrates the comprehensive experimental workflow for developing and

evaluating the budiodarone subcutaneous implant delivery system:
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Budiodarone Implant Development Workflow
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Diagram 1: Comprehensive workflow for budiodarone subcutaneous implant development, highlighting

iterative optimization cycles.

Foreign Body Reaction Process

Implantable devices trigger a characteristic foreign body reaction (FBR) upon subcutaneous implantation,
which significantly influences drug release profiles and therapeutic efficacy. The following Graphviz

diagram illustrates this complex biological process:
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Foreign Body Reaction to Subcutaneous Implants
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Diagram 2: Sequential phases of foreign body reaction to subcutaneous implants, highlighting key cellular

participants and timeframes.

Clinical Integration and Monitoring Protocol

Patient Selection and Implantation Procedure

The target patient population for the budiodarone subcutaneous implant includes individuals with
paroxysmal atrial fibrillation (PAF) demonstrating AF burden between 1-50% as measured by continuous
monitoring, particularly those with documented long AF episodes (>5 hours) associated with increased
stroke risk [4] [1]. Contraindications include known hypersensitivity to budiodarone, advanced hepatic

impairment, or contraindications to subcutaneous implantation.

The implantation procedure is performed under local anesthesia using sterile technique. A small incision
(approximately 1 cm) is made in the subcutaneous tissue of the upper arm or abdominal wall, and the
implant is inserted using a specially designed trocar or applicator. The incision is closed with sutures or

surgical adhesive, with typical procedure duration of 15-30 minutes.

Clinical Monitoring and Dose Adjustment

The budiodarene implant system is designed for integration with FDA-approved wearable AF monitoring
devices including patch-based systems (Philips E-patch or MCOT, iRhythm Zio Patch) and wrist-worn
devices (Zio ZEUS, Apple Watch) [4]. Clinical monitoring follows a structured protocol:

e Baseline Assessment: AF burden established over 2-week pre-implantation period using continuous
monitoring [1].

¢ Post-Implantation Monitoring: AF burden assessed continuously with specific evaluation at 2-week
intervals corresponding to anticipated steady-state drug delivery [1].

¢ Therapeutic Response Criteria: Significant reduction in AF burden (target 250% reduction from
baseline) and elimination of long episodes (>5 hours) established as primary efficacy endpoints [4].

e Dose Adjustment Guidance: Based on Phase 2 clinical data, patients should demonstrate response
to therapy within 2-4 weeks. Non-responders at highest recommended dose should have treatment
discontinued to prevent unnecessary drug exposure [4].
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Regulatory Considerations and Future Directions

The regulatory pathway for the budiodarone subcutaneous implant follows the FDA combination product
designation, requiring demonstration of both device safety and drug efficacy [2]. Recent FDA guidance
indicates that labeling may include requirements for intermittent AF monitoring with approved wearable
devices, establishing clear parameters for patient selection, dose titration, and treatment discontinuation

criteria [4].

Future development directions include: (1) closed-loop systems integrating continuous AF monitoring with
responsive drug delivery; (2) personalized implant geometries tailored to individual patient metabolism
and AF burden patterns; and (3) multi-drug approaches combining budiodarone with complementary

antiarrhythmic agents in sequential or simultaneous release profiles.

Conclusion

The budiodarone subcutaneous implant delivery system represents a novel therapeutic approach for atrial
fibrillation management that addresses fundamental limitations of conventional oral administration. Through
sophisticated implant design utilizing biodegradable polymers and advanced manufacturing techniques, this
system enables sustained, controlled drug delivery potentially improving efficacy while reducing systemic
exposure. The integration with wearable AF monitoring technology creates a comprehensive management

ecosystem that aligns with evolving paradigms in personalized medicine and digital health.

Need Custom Synthesis?
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References

1. A preliminary assessment of the effects of ATI-2042 in ... [pubmed.ncbi.nim.nih.gov]

2. Implantable Drug Delivery Systems and Foreign Body Reaction: Traversing the Current Clinical

Landscape - PMC [pmc.nchi.nlm.nih.gov]

© 2026 Smolecule. All rights reserved. 11/12 Tech Support


https://www.smolecule.com/products/s522243?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8698517/
https://xyra.us/news/xyra-announces-fda-label-guidance-for-managing-atrial-fibrillation-with-budiodarone-and-wearable-monitoring-devices/
https://www.smolecule.com/products/s522243?utm_src=pdf-body
https://www.smolecule.com/products/s522243?utm_src=pdf-body
https://www.smolecule.com/products/s522243?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/19174378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8698517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8698517/
https://www.smolecule.com/products/s522243?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

3. Development of a Biodegradable Subcutaneous Implant for Prolonged Drug Delivery Using 3D

Printing - PMC [pmc.ncbi.nlm.nih.gov]

4. XYRA Announces FDA Label Guidance for Managing Atrial ... [xyra.us]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Budiodarone

Subcutaneous Implant Delivery System]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b522243#budiodarone-subcutaneous-implant-delivery-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 12 /12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7076405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7076405/
https://xyra.us/news/xyra-announces-fda-label-guidance-for-managing-atrial-fibrillation-with-budiodarone-and-wearable-monitoring-devices/
https://www.smolecule.com/products/b522243#budiodarone-subcutaneous-implant-delivery-system
https://www.smolecule.com/products/b522243#budiodarone-subcutaneous-implant-delivery-system
https://www.smolecule.com/products/b522243#budiodarone-subcutaneous-implant-delivery-system
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s522243?utm_src=pdf-bulk
https://www.smolecule.com/products/s522243?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

